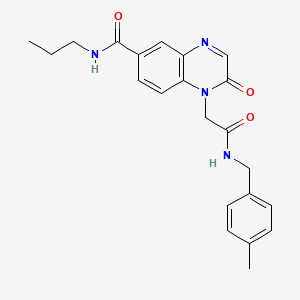

1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

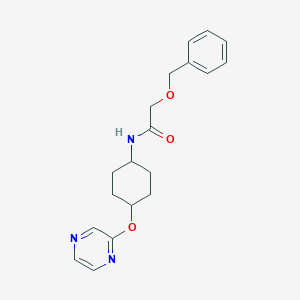

The compound is a complex organic molecule with multiple functional groups, including an amine group, a carboxamide group, and a quinoxaline group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic ring system. The quinoxaline ring system is a type of heterocyclic aromatic compound, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amine and carboxamide functional groups. For example, the amine group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Biological Activities

Cytotoxic Activity of Carboxamide Derivatives : A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines and other related compounds shows significant growth inhibitory properties against various cancer cell lines. These compounds, including various carboxamide-linked derivatives, exhibited potent cytotoxicity, with some having IC50 values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines. This research suggests a potential application in cancer therapy due to the curative activity observed in in vivo models (Deady et al., 2003).

Synthesis of Polyamides : Research on the synthesis of polyamides containing various molecular structures highlights the development of polymers with potential applications in materials science. These studies involve the addition reactions of specific compounds to create polyamides with unique properties, such as solubility in water and specific organic solvents. The molecular weights and solubility characteristics of these polyamides suggest their use in a variety of applications ranging from biocompatible materials to potentially drug delivery systems (Hattori & Kinoshita, 1979).

Novel Anti-depressants from 5-HT3 Receptor Antagonists : A novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized, demonstrating potent 5-HT3 receptor antagonism. This research points to the development of new antidepressant drugs through structural modification and pharmacological evaluation of compounds targeting the 5-HT3 receptor. The most active compound in this series showed significant anti-depressant-like activity in forced swim tests, indicating a potential application in treating depression (Mahesh et al., 2011).

Antiviral Agents Targeting HIV Integrase : Studies on dihydroxypyrimidine-4-carboxamides as HIV integrase inhibitors describe the design, synthesis, and evaluation of compounds exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. This research supports the development of new antiviral agents aimed at HIV-1 integrase, a key enzyme required for the replication of the virus. One compound, in particular, showed favorable pharmacokinetic properties and significant antiviral activity, highlighting its potential as a clinically useful antiviral agent (Pace et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

For instance, 4-Methyl-1,2-Benzenediol, a compound with a similar benzyl group, has been reported to interact with Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

For instance, benzylic compounds can undergo free radical reactions .

properties

IUPAC Name |

1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-3-10-23-22(29)17-8-9-19-18(11-17)24-13-21(28)26(19)14-20(27)25-12-16-6-4-15(2)5-7-16/h4-9,11,13H,3,10,12,14H2,1-2H3,(H,23,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNZBXTTYAKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533654.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)

![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)